2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride
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Overview
Description
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride is a brominated heterocyclic compound that belongs to the thienoazepine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride typically involves multiple steps, starting with the construction of the thienoazepine core. One common synthetic route is the Gewald reaction, which involves the condensation of a β-keto ester with elemental sulfur and an amine in the presence of a base. The reaction conditions usually require heating and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions, such as nucleophilic substitution, can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions typically use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly for targeting specific diseases.
Industry: : The compound's unique properties make it suitable for use in materials science and other industrial applications.
Mechanism of Action
The mechanism by which 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
2-Bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride: : This compound has a similar structure but differs in the position of the bromine atom.
tert-Butyl 2-bromo-4,6,7,8-tetrahydro-5H-thieno[3,2-c]azepine-5-carboxylate: : This compound features a tert-butyl group and a carboxylate group, making it distinct from the target compound.
Properties
IUPAC Name |
2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS.ClH/c9-8-5-6-7(11-8)3-1-2-4-10-6;/h5,10H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURSKPCQLJTEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)SC(=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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